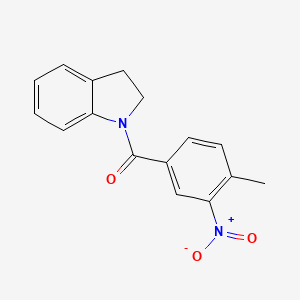![molecular formula C18H21ClN2O2 B5615104 4-{[4-(3-氯苯基)-1-哌嗪基]甲基}-2-甲氧基苯酚](/img/structure/B5615104.png)
4-{[4-(3-氯苯基)-1-哌嗪基]甲基}-2-甲氧基苯酚
描述
Research on compounds with complex structures, such as 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol, focuses on understanding their synthesis, molecular structure, and potential applications. These compounds are synthesized through multi-step protocols and characterized using techniques like HRMS, IR, and NMR (Wujec & Typek, 2023).
Synthesis Analysis
The synthesis of complex molecules involving chlorophenyl and methoxyphenol units is often achieved through multi-step processes, yielding products with high specificity. The protocols involve reactions that are carefully designed to ensure the correct functional groups are incorporated at designated positions on the molecule (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure and spectroscopic data are obtained through computational methods like DFT and spectroscopic techniques, which help in understanding the geometry, vibrational spectra, and fundamental vibrations based on potential energy distribution (Viji et al., 2020).
Chemical Reactions and Properties
The chemical behavior of these compounds is studied through reactions with alicyclic amines, providing insights into their kinetics and mechanisms. Such studies reveal the influence of substituents on the reaction rates and the formation of intermediates, elucidating the compounds' reactivity patterns (Castro et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are determined through crystallographic studies and physical measurements, providing a basis for predicting the compound's stability and reactivity (Karolak‐Wojciechowska et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential for forming derivatives, and interaction with biological targets, are explored through synthetic and computational studies. These investigations contribute to understanding the compound's potential applications and interactions at the molecular level (Perrone et al., 2000).
科学研究应用
合成和结构分析
合成协议
类似的化合物,如 2-{[4-(4-溴苯基)哌嗪-1-基)]甲基}-4-(3-氯苯基-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮,已通过多步方案合成,展示了该化合物的合成可及性和结构多功能性 (Wujec & Typek, 2023).
结构确认和分析
研究表明,类似分子的结构可以使用 HRMS、IR、1H 和 13C 核磁共振等技术进行确认,这对于了解该化合物的化学性质至关重要 (Wujec & Typek, 2023).
生物学和化学性质
抗菌活性
类似的化合物,如各种 1,2,4-三唑衍生物,已被合成并测试其抗菌活性,表明 4-{[4-(3-氯苯基)-1-哌嗪基]甲基}-2-甲氧基苯酚 具有潜在的生物学应用 (Bektaş 等人,2007).
潜在的成像剂
相关化合物已被开发为 PET 扫描的潜在成像剂,表明在医学成像和诊断中可能应用 (Kumar 等人,2004).
分子相互作用和机制
动力学和机理研究
对相关化合物(如 3-甲氧基苯基、3-氯苯基和 4-氰基苯基 4-硝基苯基硫代碳酸酯)的研究提供了对反应动力学和机理的见解,这对于了解 4-{[4-(3-氯苯基)-1-哌嗪基]甲基}-2-甲氧基苯酚 在不同化学环境中可能如何表现至关重要 (Castro 等人,2001).
分子对接研究
对类似化合物的分子对接和量子化学计算可以揭示它们与生物靶标的相互作用,从而深入了解潜在的药物应用 (Viji 等人,2020).
作用机制
安全和危害
属性
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-23-18-11-14(5-6-17(18)22)13-20-7-9-21(10-8-20)16-4-2-3-15(19)12-16/h2-6,11-12,22H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFYNXXLRHMMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)
![2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615033.png)
![1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5615037.png)

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5615046.png)

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B5615062.png)
![1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B5615078.png)
![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)


![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5615116.png)